(D-Val22)-Big Endothelin-1 fragment (16-38) (human)
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Description
(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a useful research compound. Its molecular formula is C119H180N32O33 and its molecular weight is 2586.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the (D-Val22)-Big Endothelin-1 fragment (16-38) (human) is the Endothelin-Converting Enzyme (ECE) . ECE is responsible for the conversion of Big Endothelin-1 (Big ET-1) to vasoactive Endothelin-1 (ET-1) .
Mode of Action
The (D-Val22)-Big Endothelin-1 fragment (16-38) (human) acts as an inhibitor of ECE . By inhibiting ECE, it prevents the transformation of Big ET-1 to vasoactive ET-1 . This inhibition disrupts the normal function of ECE, leading to changes in the downstream effects of ET-1.
Biochemical Pathways
The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) affects the Endothelin signaling pathway . This pathway is crucial for various physiological processes, including vasoconstriction. By inhibiting the conversion of Big ET-1 to ET-1, the compound reduces the vasoconstrictive effects of ET-1 .
Result of Action
The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) leads to a decrease in the production of ET-1 . This results in a reduction of vasoconstriction, which can be beneficial in conditions such as cerebral vasospasm after subarachnoid hemorrhage .
Biochemical Analysis
Biochemical Properties
(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a potent endogenous vasoconstrictor . It acts through two types of receptors: ETA and ETB . Apart from a vasoconstrictive action, it causes fibrosis of the vascular cells and stimulates the production of reactive oxygen species .
Cellular Effects
At the cellular level, the effects of (D-Val22)-Big Endothelin-1 fragment (16-38) (human) appear to be mediated by two specific receptor subtypes termed ETA and ETB, both of which are functionally coupled to phospholipase C (PLC) . It is claimed that it induces proinflammatory mechanisms, increasing superoxide anion production and cytokine secretion .
Molecular Mechanism
The C-terminal fragment of (D-Val22)-Big Endothelin-1 fragment (16-38) (human), which is a highly conserved sequence in the peptides of the ET family, has been shown to discriminate between the two ET receptor subtypes termed ETA and ETB since it activates only the latter ones .
Properties
IUPAC Name |
4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASSAGAFULBLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H180N32O33 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2586.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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